molecular formula C14H16N2OS B2756733 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone CAS No. 339008-05-8

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone

Cat. No. B2756733
CAS RN: 339008-05-8
M. Wt: 260.36
InChI Key: MMWLSLOVMJAJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is a synthetic organic compound with a chemical formula of C10H13NOS. It is a colorless, crystalline solid that has a melting point of 109-110 °C and is soluble in both water and alcohol. This compound has a wide range of applications in the fields of medicinal chemistry and drug discovery. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs.

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is a compound involved in the synthesis of heterocyclic compounds, which are of significant interest in the development of pharmaceuticals and materials science. For example, the synthesis of azoles from 3-[(3-hydrazino-3-oxopropyl)anilino]- and 3-[(3-hydrazino-3-oxopropyl)-4-methylanilino]propane hydrazides demonstrates the utility of related compounds in generating pharmacologically relevant structures through condensation reactions with various reagents such as 2,4-pentanedione, phenyl isocyanate, or phenyl isothiocyanate (I. Tumosienė & Z. I. Beresnevicius, 2007).

Biological Activity

The study of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors showcases the biological activities of similar compounds. Through virtual screening and subsequent synthetic chemistry, a series of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors were developed. These inhibitors display potent activity against cyclin-dependent kinase-2 (CDK2), a key regulator of cell cycle progression, highlighting the potential for similar compounds in cancer therapy (Shudong Wang et al., 2004).

Catalysis

The compound's analogs have also found applications in catalysis, exemplified by the Mn(i)-complex catalyzed transfer hydrogenation of ketones and imines. A Mn(i) complex bearing a ligand similar in structural motif to 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone demonstrated high reactivity in transfer hydrogenation reactions. This indicates the potential for such compounds in facilitating chemoselective reduction processes, which are critical in organic synthesis and industrial chemistry (Kasturi Ganguli et al., 2019).

Material Science

In material science, derivatives of related compounds have been utilized in the development of new materials. For instance, chalcone-analogue dyes emitting in the near-infrared (NIR) region were synthesized from compounds featuring a benzothiazole moiety, demonstrating the influence of donor−acceptor substitution and cation complexation on their spectroscopic properties. This research underlines the importance of such compounds in creating novel materials for optoelectronic applications (K. Rurack et al., 2000).

properties

IUPAC Name

1-(2-anilino-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-14(2,3)12(17)11-9-15-13(18-11)16-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWLSLOVMJAJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN=C(S1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone

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